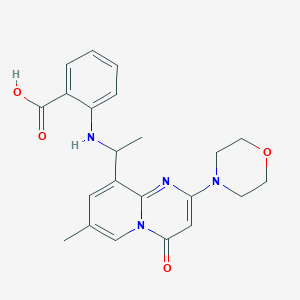

(Rac)-AZD 6482

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTDIKMSKMREGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-AZD6482: A Technical Guide to its Mechanism of Action as a PI3Kβ Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the mechanism of action of (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). It details the molecular target, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective PI3Kβ Inhibition

(Rac)-AZD6482 is a potent, ATP-competitive inhibitor that selectively targets the p110β catalytic subunit of the Class Ia phosphoinositide 3-kinases (PI3Ks).[1] The primary mechanism involves blocking the kinase activity of PI3Kβ, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a crucial second messenger, recruiting and activating downstream proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

By inhibiting PI3Kβ, AZD6482 effectively attenuates the activation of the entire PI3K/Akt signaling cascade. This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, migration, and metabolism. Hyperactivation of this pathway is a common feature in various diseases, including cancer and thrombosis.[2]

Quantitative Inhibitory Profile

AZD6482 demonstrates high potency for PI3Kβ with significant selectivity over other Class I PI3K isoforms and related kinases. The reported IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, vary slightly across different studies and assay conditions.

| Target | IC50 Value (nM) | Selectivity vs. PI3Kβ (Fold-Increase) |

| PI3Kβ (p110β) | 0.69[3], 10[1] | - |

| PI3Kδ (p110δ) | 13.6 | ~20x |

| PI3Kγ (p110γ) | 47.8 | ~70x |

| PI3Kα (p110α) | 136 | ~87x to 200x |

| Cellular Activity | IC50 Value | Context |

| Platelet Aggregation | 6 nM | Inhibition of washed platelet aggregation (WPA). A maximal effect is seen at 1 µM. |

| Glucose Uptake | 4,400 nM (4.4 µM) | Inhibition of insulin-induced glucose uptake in human adipocytes. |

Downstream Cellular and Physiological Effects

The inhibition of the PI3K/Akt pathway by AZD6482 translates into distinct effects in different biological contexts, primarily studied in oncology and thrombosis.

Anti-platelet and Antithrombotic Effects

PI3Kβ plays a critical role in platelet activation and aggregation. AZD6482 has been shown to be a potent antiplatelet agent that blocks platelet activation, adhesion, and aggregation. Preclinical studies in canine models demonstrated that AZD6482 produced a complete anti-thrombotic effect without increasing bleeding time or blood loss, highlighting its potential as a safe antithrombotic therapy. This effect is achieved by attenuating multiple signaling pathways involved in platelet function.

Antiproliferative and Pro-apoptotic Effects

In cancer cells with a hyperactivated PI3K/Akt pathway (e.g., PTEN-deficient tumors), AZD6482 shows significant therapeutic potential. In human glioblastoma cells, treatment with AZD6482 led to:

-

Reduced Proliferation and Invasion: Inhibition of cell migration and invasion was observed in wound healing and transwell assays.

-

Induction of Apoptosis: The compound induced programmed cell death and cell cycle arrest.

-

Downregulation of Key Proteins: Western blot analysis confirmed decreased levels of phosphorylated Akt (p-AKT), phosphorylated GSK-3β, and the anti-apoptotic protein Bcl-2 and cell cycle regulator cyclin D1.

Effects on Insulin Signaling

While highly selective for PI3Kβ, at supratherapeutic concentrations, AZD6482 can inhibit PI3Kα, which is the primary isoform involved in insulin signaling. This off-target effect was demonstrated by the inhibition of insulin-induced glucose uptake in human adipocytes at an IC50 of 4.4 μM. In human studies, a modest increase in the HOMA index (a measure of insulin resistance) was observed at the highest plasma concentrations.

Key Experimental Methodologies

The mechanism of action of AZD6482 has been characterized using a variety of robust in vitro and in vivo experimental protocols.

In Vitro PI3K Enzyme Inhibition Assay (AlphaScreen)

A key method to determine the IC50 values for PI3K isoforms is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This assay quantifies the enzymatic conversion of PIP2 to PIP3.

Protocol Summary:

-

Compound Dispensing: AZD6482, dissolved in DMSO, is added to wells of a 384-well plate.

-

Enzyme Addition & Pre-incubation: Human recombinant PI3K enzyme (e.g., PI3Kβ) is added in a buffered solution and pre-incubated with the inhibitor for 20 minutes.

-

Substrate Addition: A substrate solution containing PIP2 and ATP is added to initiate the enzymatic reaction.

-

Reaction & Termination: The reaction proceeds for 20 minutes and is then stopped by the addition of EDTA. A solution containing biotinylated PIP3 is also added.

-

Detection: A detection mix containing a GST-tagged PH domain (which binds PIP3) and AlphaScreen donor and acceptor beads is added.

-

Incubation & Signal Reading: Plates are incubated in the dark for a minimum of 5 hours. In the absence of enzyme-produced PIP3, the biotin-PIP3, PH domain, and beads form a complex that generates a signal. PIP3 produced by the enzyme competes for binding, leading to a reduction in signal.

Cellular Function Assays

-

Western Blotting: This technique was employed to quantify changes in the phosphorylation state and total protein levels of key signaling molecules (e.g., Akt, GSK-3β) and downstream effectors (e.g., Bcl-2, cyclin D1) in glioblastoma cells following treatment with AZD6482.

-

Flow Cytometry: Used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells in cancer cell populations treated with the inhibitor.

-

Platelet Aggregometry: This method measures the degree of platelet aggregation in vitro in response to various agonists, such as ADP and collagen, to determine the functional anti-platelet effect of AZD6482.

-

Euglycemic Hyperinsulinemic Clamp: Considered the gold standard for assessing insulin sensitivity in vivo, this model was used in rats to measure the effect of AZD6482 on glucose metabolism at different plasma concentrations.

References

- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to (Rac)-AZD 6482: A Potent PI3Kβ Inhibitor

(Rac)-AZD 6482 is the racemic mixture of AZD 6482, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and potential therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

This compound exerts its biological effects by targeting PI3Kβ, a lipid kinase that plays a crucial role in various cellular signaling pathways. PI3Kβ is a class Ia PI3K, which is a heterodimer consisting of a p110β catalytic subunit and a p85 regulatory subunit.

The primary mechanism of action of AZD 6482 is as an ATP-competitive inhibitor of the p110β catalytic subunit. By binding to the ATP-binding pocket of PI3Kβ, AZD 6482 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). The inhibition of this pathway disrupts a multitude of cellular processes, including cell growth, proliferation, survival, and migration.

Quantitative Data Summary

The following tables summarize key quantitative data for AZD 6482, the active component of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of AZD 6482

| Target | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kβ | 0.69 | - |

| PI3Kδ | 13.6 | ~20-fold |

| PI3Kγ | 47.8 | ~70-fold |

| PI3Kα | 136 | ~200-fold |

Table 2: Antiplatelet Activity of AZD 6482

| Assay | Species | Agonist | IC50 |

| Whole Blood Aggregation | Human | ADP | 1.4 µM |

| Whole Blood Aggregation | Dog | ADP | 280 nM |

| Platelet-Rich Plasma Aggregation | Human | Collagen | Not specified |

Table 3: In Vitro Growth Inhibition (GI50) of AZD 8186 (a similar PI3Kβ/δ inhibitor) in PTEN-deficient Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | Deficient | < 1 |

| PC3 | Prostate Cancer | Deficient | < 1 |

| HCC70 | Triple-Negative Breast Cancer | Deficient | < 1 |

Signaling Pathways and Experimental Workflows

PI3Kβ Signaling Pathway in Platelets

AZD 6482's anti-thrombotic effects are primarily mediated through the inhibition of the PI3Kβ signaling pathway in platelets. This pathway is crucial for platelet activation and aggregation.

Caption: PI3Kβ signaling cascade in platelets and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro kinase inhibitory activity of this compound.

Caption: Workflow for an in vitro PI3Kβ kinase inhibition assay.

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay (AlphaScreen)

This protocol is a generalized representation based on commonly used methods.

-

Reagent Preparation :

-

Prepare a serial dilution of this compound in DMSO.

-

Dilute recombinant human PI3Kβ enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% Brij-35).

-

Prepare a substrate solution containing PIP2 and ATP in the assay buffer.

-

-

Assay Procedure :

-

Add the diluted this compound or DMSO (vehicle control) to a 384-well plate.

-

Add the diluted PI3Kβ enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the PIP2/ATP substrate solution.

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature.

-

-

Detection :

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Add biotinylated-PIP3 and GST-tagged GRP1 PH domain, followed by streptavidin-donor beads and anti-GST acceptor beads (AlphaScreen detection kit).

-

Incubate in the dark for at least 2 hours to allow for bead association.

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.

-

-

Data Analysis :

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a standard method for assessing platelet aggregation.

-

Sample Preparation :

-

Collect whole blood from healthy, aspirin-free donors into tubes containing 3.2% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure :

-

Pre-warm PRP samples to 37°C.

-

Place a cuvette with PRP in the aggregometer and set the baseline to 0% aggregation. Replace with a cuvette containing PPP to set the 100% aggregation baseline.

-

Add a specific concentration of this compound or vehicle (DMSO) to the PRP and incubate for a short period.

-

Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis :

-

The extent of platelet aggregation is measured as the maximum percentage change in light transmission.

-

Calculate the percent inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the effect of this compound on Akt phosphorylation in a relevant cell line (e.g., a PTEN-deficient cancer cell line).

-

Cell Culture and Treatment :

-

Culture cells to approximately 80% confluency.

-

Treat cells with various concentrations of this compound or vehicle for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation :

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

-

-

SDS-PAGE and Western Blotting :

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection :

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis :

-

Quantify the band intensities using densitometry software.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.

-

Normalize the phosphorylated Akt signal to the total Akt signal.

-

Therapeutic Applications

Anti-Thrombotic Therapy

The primary therapeutic potential of this compound lies in its anti-platelet and anti-thrombotic properties. By selectively inhibiting PI3Kβ, it can prevent platelet aggregation and thrombus formation, which are key events in cardiovascular diseases such as myocardial infarction and stroke. A key advantage is the potential for a wider therapeutic window compared to some existing antiplatelet agents, with studies suggesting a separation between anti-thrombotic efficacy and increased bleeding risk. A Phase I clinical trial (NCT00688714) has been completed to investigate the safety and tolerability of a single dose of AZD6482.

Cancer Therapy (PTEN-Deficient Tumors)

There is a strong rationale for the use of PI3Kβ inhibitors in cancers with loss of the tumor suppressor gene PTEN. PTEN is a phosphatase that counteracts the activity of PI3K by dephosphorylating PIP3. In PTEN-deficient tumors, the PI3K/Akt pathway is constitutively active, driving tumor growth and survival. These tumors often exhibit a dependency on the PI3Kβ isoform, making it an attractive therapeutic target. Studies have shown that inhibition of PI3Kβ can lead to decreased proliferation and induction of apoptosis in PTEN-deficient cancer cell lines.

Conclusion

This compound is a potent and selective inhibitor of PI3Kβ with well-defined preclinical activity as an anti-platelet and anti-thrombotic agent. Its mechanism of action through the inhibition of the PI3K/Akt signaling pathway also provides a strong rationale for its investigation in the treatment of PTEN-deficient cancers. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working on PI3K inhibitors and their therapeutic applications. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

(Rac)-AZD6482: A Technical Whitepaper on a Potent PI3Kβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway, particularly through the loss of the tumor suppressor PTEN, is a frequent event in various cancers, leading to hyperactivation of PI3Kβ signaling. This makes PI3Kβ a compelling therapeutic target for the development of novel anti-cancer and anti-thrombotic agents. This technical guide provides a comprehensive overview of (Rac)-AZD6482, summarizing its biochemical and cellular activities, and detailing the experimental methodologies used for its characterization.

Mechanism of Action

(Rac)-AZD6482 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of the p110β catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors such as Akt. By blocking this key step, AZD6482 effectively attenuates the entire PI3K/Akt signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for (Rac)-AZD6482, including its biochemical potency, isoform selectivity, and cellular activity.

Table 1: Biochemical Potency and Isoform Selectivity of (Rac)-AZD6482

| Target | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kβ | 0.69 | - |

| PI3Kα | 138 | ~200-fold |

| PI3Kδ | 13.8 | ~20-fold |

| PI3Kγ | 48.3 | ~70-fold |

Data synthesized from publicly available research.

Table 2: Cellular Activity of (Rac)-AZD6482

| Assay | Cell Line(s) | Endpoint | IC50 |

| Cell Proliferation (CCK-8) | U87 Glioblastoma | Cell Viability | 9.061 µM |

| Cell Proliferation (CCK-8) | U118 Glioblastoma | Cell Viability | 7.989 µM |

| Insulin-Induced Glucose Uptake | Human Adipocytes | Glucose Uptake | 4.4 µM |

Data synthesized from publicly available research.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/Akt signaling pathway and the experimental workflows for key assays used to characterize (Rac)-AZD6482.

Caption: PI3K/Akt Signaling Pathway and AZD6482 Inhibition.

Caption: Key Experimental Workflows for AZD6482 Characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

PI3Kβ Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory potency of (Rac)-AZD6482 against the PI3Kβ isoform.

Materials:

-

Recombinant human PI3Kβ enzyme

-

(Rac)-AZD6482

-

ATP

-

Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of (Rac)-AZD6482 in DMSO.

-

Add a fixed amount of PI3Kβ enzyme to each well of a 384-well plate containing assay buffer.

-

Add the diluted (Rac)-AZD6482 or DMSO (vehicle control) to the wells and pre-incubate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Glioblastoma Cell Proliferation Assay (CCK-8)

Objective: To assess the antiproliferative effect of (Rac)-AZD6482 on human glioblastoma cell lines.

Materials:

-

U87 and U118 human glioblastoma cell lines

-

(Rac)-AZD6482

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed U87 or U118 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of (Rac)-AZD6482 in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of (Rac)-AZD6482 or vehicle control (DMSO).

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if (Rac)-AZD6482 induces apoptosis in glioblastoma cells.

Materials:

-

U87 and U118 cells

-

(Rac)-AZD6482

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat U87 or U118 cells with various concentrations of (Rac)-AZD6482 or vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of (Rac)-AZD6482 on the phosphorylation and expression of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

U87 and U118 cells

-

(Rac)-AZD6482

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for p-Akt, Akt, p-GSK-3β, GSK-3β, Bcl-2, Cyclin D1, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with (Rac)-AZD6482 for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein expression and phosphorylation.

Note: Specific antibody concentrations and dilutions should be optimized for each experiment.

In Vivo Canine Thrombosis Model (General Protocol)

Objective: To evaluate the antithrombotic efficacy of (Rac)-AZD6482 in a preclinical in vivo model. A common model for this purpose is the Folt's model of coronary artery thrombosis.

Materials:

-

Anesthetized dogs

-

Surgical instruments for vessel exposure and stenosis creation

-

Doppler flow probe

-

(Rac)-AZD6482 formulation for intravenous administration

-

Vehicle control

Procedure:

-

Anesthetize the dog and surgically expose a coronary artery.

-

Create a critical stenosis and induce endothelial injury to promote thrombus formation.

-

Monitor coronary blood flow using a Doppler flow probe to detect cyclic flow reductions (CFRs), which are indicative of thrombus formation and dislodgement.

-

Once stable CFRs are established, administer a bolus or infusion of (Rac)-AZD6482 or vehicle control intravenously.

-

Continuously monitor coronary blood flow to assess the effect of the compound on the frequency and severity of CFRs.

-

Measure bleeding time at baseline and after drug administration to assess the risk of hemorrhage.

-

At the end of the experiment, euthanize the animal and the arterial segment can be collected for histological analysis.

Note: This is a generalized protocol. Specific parameters such as the method of thrombosis induction, drug dosage, and monitoring endpoints may vary.

Conclusion

(Rac)-AZD6482 is a highly potent and selective inhibitor of PI3Kβ with demonstrated activity in both biochemical and cellular assays. Its ability to suppress the proliferation of glioblastoma cells, induce apoptosis, and inhibit key downstream signaling pathways highlights its potential as an anti-cancer therapeutic. Furthermore, its antithrombotic effects in preclinical models suggest its utility in cardiovascular indications. The data and protocols presented in this whitepaper provide a comprehensive technical resource for researchers and drug development professionals interested in the further investigation and development of (Rac)-AZD6482 and other PI3Kβ inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its clinical efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-Cyclin D1 Antibody (A80774) | Antibodies.com [antibodies.com]

The Biological Activity of (Rac)-AZD6482: A Technical Guide

(Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in intracellular signaling pathways that regulate cell growth, proliferation, survival, and motility. This technical guide provides an in-depth overview of the biological activity of (Rac)-AZD6482, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways and workflows.

Mechanism of Action and In Vitro Potency

(Rac)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ.[1] Its potency and selectivity have been characterized in various in vitro kinase assays.

Quantitative Data: In Vitro Kinase Inhibition

| Target | IC50 | Notes |

| PI3Kβ | 0.01 µM (10 nM) | Potent inhibition of the primary target. |

| PI3Kα | 136 nM | Approximately 13.6-fold selectivity over PI3Kα. |

| PI3Kδ | 13.6 nM | Approximately 1.4-fold selectivity over PI3Kδ. |

| PI3Kγ | 47.8 nM | Approximately 4.8-fold selectivity over PI3Kγ. |

Data compiled from multiple sources.

Effects on Platelet Function

PI3Kβ plays a crucial role in platelet adhesion and aggregation. (Rac)-AZD6482 has been shown to exert anti-platelet effects.

Key Findings:

-

A maximal anti-platelet effect was observed at a concentration of 1 µM in both in vitro and ex vivo studies in dogs and humans.[1]

-

In vivo studies in dogs demonstrated a complete anti-thrombotic effect without an increase in bleeding time or blood loss.[1]

Signaling Pathway: PI3Kβ in Platelet Aggregation

References

(Rac)-AZD6482 in PTEN-Deficient Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loss of the tumor suppressor gene, Phosphatase and Tensin homolog (PTEN), is a frequent event in a multitude of human cancers, leading to constitutive activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This aberrant signaling cascade drives tumor cell proliferation, survival, and growth. (Rac)-AZD6482, a potent and selective inhibitor of the p110β isoform of PI3K, has emerged as a promising therapeutic agent for cancers harboring PTEN deficiency. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with the use of (Rac)-AZD6482 in PTEN-deficient malignancies.

Data Presentation

In Vitro Efficacy of (Rac)-AZD6482 in PTEN-Deficient Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | (Rac)-AZD6482 Concentration/Effect |

| PTEN-deficient breast cancer cell lines | Breast Cancer | Null | Down-regulation of AKT and STAT3 phosphorylation[1] |

| PTEN-deficient prostate cancer cell lines | Prostate Cancer | Null | Inhibition of cell migration and Akt signaling[2] |

| Melanoma cell lines with BRAF mutations and PTEN inactivation | Melanoma | Inactivated | Inhibition of Akt activation and proliferation[3] |

In Vivo Efficacy of (Rac)-AZD6482 in PTEN-Deficient Xenograft Models

Preclinical studies in animal models have demonstrated the anti-tumor activity of (Rac)-AZD6482 in PTEN-deficient cancers.

| Animal Model | Cancer Type | Treatment Regimen | Key Findings |

| Pten-null mice | Castration-Resistant Prostate Cancer | 20 mg/kg (Rac)-AZD6482, once daily | Decreased CRPC tumor burden[4][5] |

| Syngeneic mouse model of PTEN and p53 deficient breast cancer | Breast Cancer | (Rac)-AZD6482 in combination with anti-PD-1 | Strong synergistic inhibition of tumor growth, with complete response in up to 50% of mice |

Pharmacokinetic Parameters of (Rac)-AZD6482 in Mice

Detailed pharmacokinetic data for (Rac)-AZD6482 in mice, such as Cmax, Tmax, AUC, and bioavailability, are not extensively published. The design of in vivo efficacy studies with a 20 mg/kg daily dose suggests adequate exposure to achieve a therapeutic effect.

Experimental Protocols

Western Blot Analysis of PI3K/AKT Pathway Phosphorylation

This protocol outlines a general procedure for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT (Ser473) and S6 ribosomal protein, in PTEN-deficient cancer cells treated with (Rac)-AZD6482.

1. Cell Culture and Treatment:

-

Culture PTEN-deficient cancer cell lines (e.g., PC-3, MDA-MB-468) in appropriate media and conditions.

-

Seed cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of (Rac)-AZD6482 or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 6, 24 hours).

2. Protein Extraction:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo PTEN-Deficient Xenograft Model

This protocol provides a general framework for establishing and treating a PTEN-deficient tumor xenograft model with (Rac)-AZD6482.

1. Cell Preparation and Implantation:

-

Culture a PTEN-deficient human cancer cell line (e.g., PC-3 for prostate cancer).

-

Harvest the cells and resuspend them in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation and growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the (Rac)-AZD6482 formulation for administration (e.g., in a suitable vehicle).

-

Administer (Rac)-AZD6482 (e.g., 20 mg/kg) or vehicle control to the respective groups daily via oral gavage or another appropriate route.

3. Monitoring and Endpoint Analysis:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumor tissue can be collected for further analysis, such as western blotting or immunohistochemistry, to assess target modulation.

Mandatory Visualization

Caption: PI3K/AKT/mTOR signaling in PTEN-deficient cancer and the inhibitory action of (Rac)-AZD6482.

Caption: Workflow for Western Blot analysis of PI3K pathway inhibition.

Caption: Workflow for in vivo xenograft studies with (Rac)-AZD6482.

References

- 1. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]

- 2. Molecular Profile Detail [ckb.genomenon.com]

- 3. PTEN inact mut: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]

- 4. researchgate.net [researchgate.net]

- 5. Blocking PI3K p110β Attenuates Development of PTEN-Deficient Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of (Rac)-AZD6482: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), has emerged as a compound of significant interest for its therapeutic potential in a range of pathologies, primarily in thrombosis and oncology. This technical guide provides a comprehensive overview of (Rac)-AZD6482, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development efforts.

Core Compound Information

(Rac)-AZD6482 is the racemic mixture containing the active enantiomer that acts as an ATP-competitive inhibitor of PI3Kβ. Its selectivity for the β isoform over other Class I PI3K isoforms (α, δ, and γ) is a key feature, contributing to its targeted therapeutic effects and potentially a more favorable safety profile.

Quantitative Data

The inhibitory activity of (Rac)-AZD6482 against various PI3K isoforms and in cellular assays is summarized below.

| Target | IC50 (nM) | Assay Type | Reference |

| PI3Kβ | 0.69 | In vitro kinase assay | [1][2][3] |

| PI3Kδ | 13.6 | In vitro kinase assay | [2][3] |

| PI3Kγ | 47.8 | In vitro kinase assay | |

| PI3Kα | 136 | In vitro kinase assay | |

| Washed Platelet Aggregation | 6 | Cellular Assay |

| Cell Line | IC50 (µM) | Assay Type | Notes | Reference |

| U87 (Glioblastoma) | 9.061 | CCK-8 Cell Viability | PTEN-deficient | |

| U118 (Glioblastoma) | 7.989 | CCK-8 Cell Viability | PTEN-deficient |

Therapeutic Potential

Anti-Thrombotic Effects

(Rac)-AZD6482 has demonstrated significant promise as an anti-thrombotic agent. Its primary mechanism in this context is the inhibition of PI3Kβ-mediated signaling pathways in platelets, which are crucial for thrombus formation and stability.

-

Inhibition of Platelet Aggregation: (Rac)-AZD6482 effectively inhibits platelet aggregation induced by various agonists, including ADP, collagen, and thrombin receptor activator peptide (TRAP).

-

In Vivo Efficacy: In a canine model of arterial thrombosis (Folts model), (Rac)-AZD6482 has been shown to produce a complete anti-thrombotic effect.

-

Safety Profile: A notable advantage of (Rac)-AZD6482 is its ability to inhibit thrombosis without significantly prolonging bleeding time, suggesting a separation between its anti-thrombotic efficacy and hemostatic function.

Anti-Cancer Effects

The therapeutic potential of (Rac)-AZD6482 extends to oncology, particularly in cancers characterized by the loss of the tumor suppressor PTEN. In such tumors, the PI3Kβ signaling pathway is often hyperactivated, making it a prime therapeutic target.

-

Inhibition of Cell Proliferation: (Rac)-AZD6482 has been shown to suppress the proliferation of PTEN-deficient glioblastoma cell lines, such as U87 and U118.

-

Induction of Apoptosis: The compound induces apoptosis in these cancer cells, further contributing to its anti-tumor activity.

-

Inhibition of Migration and Invasion: (Rac)-AZD6482 has been demonstrated to inhibit the migration and invasion of glioblastoma cells in vitro.

-

Combination Therapy: Preclinical studies suggest that combining (Rac)-AZD6482 with other anti-cancer agents, such as anti-PD-1 immunotherapy in PTEN-deficient breast cancer, can lead to synergistic anti-tumor effects.

Signaling Pathways

(Rac)-AZD6482 exerts its effects by inhibiting the PI3Kβ signaling pathway. This pathway is a critical regulator of numerous cellular processes. Furthermore, there is significant crosstalk between the PI3Kβ and RAC1 signaling pathways, which is particularly relevant to cell migration and cancer metastasis.

PI3Kβ Signaling Pathway in Platelets

Caption: PI3Kβ signaling cascade in platelets.

RAC1 Signaling Pathway in Cancer Cell Migration

Caption: RAC1 signaling pathway in cancer cell migration.

Crosstalk between PI3Kβ and RAC1 Signaling

Caption: Crosstalk between PI3Kβ and RAC1 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of (Rac)-AZD6482.

Washed Platelet Aggregation Assay

Caption: Washed platelet aggregation assay workflow.

Protocol:

-

Blood Collection: Draw whole blood from healthy, aspirin-free donors into tubes containing 3.8% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Platelet Washing:

-

Acidify the PRP with acid-citrate-dextrose (ACD) solution.

-

Centrifuge at 800-1000 x g for 10-15 minutes to pellet the platelets.

-

Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing apyrase and allow to rest.

-

Repeat the centrifugation and resuspension steps.

-

-

Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 3 x 10^8 platelets/mL).

-

Aggregation Assay:

-

Pre-warm the washed platelet suspension to 37°C.

-

Add (Rac)-AZD6482 at various concentrations or vehicle control and incubate for a specified time (e.g., 5-10 minutes).

-

Initiate aggregation by adding an agonist. Typical final concentrations are:

-

ADP: 2-20 µM

-

Collagen: 1-10 µg/mL

-

TRAP-6: 1-20 µM

-

-

Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.

-

In Vivo Thrombosis Model (Canine Folts Model)

Caption: In vivo thrombosis (Folts model) workflow.

Protocol:

-

Animal Preparation: Anesthetize a healthy dog and surgically expose a coronary artery (e.g., the left anterior descending or circumflex artery).

-

Instrumentation: Place an electromagnetic flow probe around the artery to monitor blood flow.

-

Stenosis and Injury: Create a stenosis by placing a plastic constrictor around the artery. Induce endothelial injury at the site of stenosis, typically by gently clamping the artery with forceps.

-

Cyclic Flow Reductions (CFRs): The combination of stenosis and injury leads to the formation and embolization of platelet-rich thrombi, resulting in characteristic CFRs in blood flow, which are monitored by the flow probe.

-

Drug Administration: Once stable CFRs are established, administer (Rac)-AZD6482 or a vehicle control intravenously.

-

Data Analysis: Record the frequency and magnitude of CFRs before and after drug administration to assess the anti-thrombotic effect of the compound.

Cell Viability Assay (CCK-8)

Caption: Cell viability (CCK-8) assay workflow.

Protocol:

-

Cell Seeding: Seed glioblastoma cells (e.g., U87 or U118) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of (Rac)-AZD6482 (e.g., 0.625 to 40 µM) or vehicle control for 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Wound Healing (Scratch) Assay

Protocol:

-

Cell Seeding: Seed cells (e.g., U87 or U118) in a 6-well plate and grow to a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh media containing a non-lethal concentration of (Rac)-AZD6482 (e.g., 10 µM) or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control well is closed.

-

Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Transwell Invasion Assay

Protocol:

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (e.g., 0.4 mg/mL) and allow it to solidify.

-

Cell Seeding: Resuspend cells (e.g., U87 or U118) in serum-free media and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Treatment: Add (Rac)-AZD6482 at the desired concentration to both the upper and lower chambers.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Staining and Quantification:

-

Remove non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Conclusion

(Rac)-AZD6482 is a promising therapeutic candidate with a well-defined mechanism of action centered on the selective inhibition of PI3Kβ. Its demonstrated efficacy in preclinical models of thrombosis and PTEN-deficient cancers warrants further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.

References

(Rac)-AZD6482: A Technical Guide for Cancer Research Professionals

Introduction

(Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is one of the most frequently over-activated intracellular signaling networks in human cancers, playing a critical role in cell proliferation, survival, invasion, and metastasis.[1][2] The dysregulation of the PI3K/AKT/mTOR pathway is a central event in tumorigenesis, often driven by mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN.[1] As an isoform-selective inhibitor, AZD6482 serves as a critical tool for elucidating the specific role of PI3Kβ in cancer biology and represents a potential therapeutic agent for tumors dependent on this signaling axis. This guide provides a comprehensive overview of (Rac)-AZD6482, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that responds to extracellular signals from growth factors and hormones to regulate fundamental cellular processes. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a multitude of substrates involved in cell survival, cell cycle progression, and cellular growth.

AZD6482 is an ATP-competitive inhibitor that specifically targets the p110β catalytic subunit of PI3K. By blocking the kinase activity of PI3Kβ, AZD6482 prevents the conversion of PIP2 to PIP3, thereby inhibiting the activation of AKT and its downstream signaling cascade. This leads to reduced cell proliferation and survival in cancer cells that are dependent on PI3Kβ signaling, such as those with a loss of the PTEN tumor suppressor. The selectivity of AZD6482 for the β isoform over other class I PI3K isoforms (α, δ, and γ) allows for a more targeted investigation and potentially a more favorable therapeutic window.

Quantitative Data

The following tables summarize the key quantitative data for (Rac)-AZD6482 from various in vitro studies.

Table 1: In Vitro Inhibitory Activity of AZD6482 Against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ | Reference |

| PI3Kβ (p110β) | 0.69 - 10 | - | |

| PI3Kδ (p110δ) | 13.6 - 80 | ~20 - 8-fold | |

| PI3Kγ (p110γ) | 47.8 - 1,090 | ~70 - 109-fold | |

| PI3Kα (p110α) | 80 - 136 | ~116 - 87-fold |

Table 2: In Vitro Anti-proliferative Activity of AZD6482 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RXF-393 | Kidney Cancer | 0.041 | |

| SU-DHL-10 | B-cell Lymphoma | 0.066 | |

| SW982 | Soft Tissue Sarcoma | 0.068 | |

| SU-DHL-6 | B-cell Lymphoma | 0.072 | |

| YT | T-cell Leukemia | 0.122 | |

| KURAMOCHI | Ovarian Cancer | 0.147 | |

| WM793B | Melanoma | 0.174 | |

| MDA-MB-415 | Breast Cancer | 0.210 | |

| VMRC-RCZ | Kidney Cancer | 0.211 | |

| ZR-75-30 | Breast Cancer | 0.236 | |

| U87 | Glioblastoma | ~10 | |

| U118 | Glioblastoma | ~10 |

Table 3: Other In Vitro Activities of AZD6482

| Assay | System | IC50 | Reference |

| Washed Platelet Aggregation | Human Platelets | 6 nM | |

| Insulin-induced Glucose Uptake | Human Adipocytes | 4.4 µM |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize PI3K inhibitors like AZD6482.

PI3K Enzyme Inhibition Assay (AlphaScreen)

This assay quantitatively measures the inhibition of PI3K-mediated conversion of PIP2 to PIP3.

-

Principle: A competitive immunoassay where the PIP3 product from the enzyme reaction competes with a biotinylated PIP3 tracer for binding to a GST-tagged pleckstrin homology (PH) domain. This complex is detected by AlphaScreen beads, and a reduction in signal indicates enzyme inhibition.

-

Materials:

-

(Rac)-AZD6482 dissolved in DMSO

-

Human recombinant PI3K enzymes (α, β, γ, δ)

-

Assay Buffer: 50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl₂

-

Substrate Solution: PIP2 and ATP

-

Stop Solution: EDTA and biotin-PIP3

-

Detection Solution: GST-grp1 PH domain and AlphaScreen beads

-

384-well plates

-

-

Procedure:

-

Add AZD6482 dilutions in DMSO to the wells of a 384-well plate.

-

Add the respective PI3K enzyme in assay buffer to the wells.

-

Pre-incubate the enzyme and inhibitor for 20 minutes.

-

Initiate the reaction by adding the substrate solution containing PIP2 and ATP (final concentrations of 40 µM and 4 µM, respectively).

-

Allow the reaction to proceed for 20 minutes.

-

Stop the reaction by adding the stop solution.

-

Add the detection solution and incubate in the dark for a minimum of 5 hours.

-

Read the plates on an AlphaScreen-compatible reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cell Viability and Proliferation Assays

These assays determine the effect of AZD6482 on cancer cell growth and proliferation.

-

Cell Counting Kit-8 (CCK-8) Assay:

-

Principle: Measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of AZD6482 for a specified time (e.g., 48 hours).

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Express results as a percentage of the viability of untreated control cells.

-

-

-

Colony Formation Assay:

-

Principle: Assesses the long-term proliferative capacity of a single cell to form a colony.

-

Procedure:

-

Seed a low density of cells in 6-well plates.

-

Treat with AZD6482 for the duration of the experiment.

-

Incubate for 2-3 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells).

-

-

-

5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay:

-

Principle: Measures DNA synthesis by detecting the incorporation of the nucleoside analog EdU into newly synthesized DNA.

-

Procedure:

-

Treat cells with AZD6482 for the desired duration.

-

Add EdU to the cell culture medium and incubate to allow for incorporation.

-

Fix and permeabilize the cells.

-

Perform a click chemistry reaction to couple a fluorescent azide to the alkyne group of EdU.

-

Analyze the percentage of EdU-positive cells via fluorescence microscopy or flow cytometry.

-

-

Cell Migration and Invasion Assays

These assays evaluate the impact of AZD6482 on the metastatic potential of cancer cells.

-

Wound-Healing (Scratch) Assay:

-

Principle: Measures collective cell migration into an artificial gap created on a confluent cell monolayer.

-

Procedure:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or wound in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing AZD6482 or vehicle control.

-

Capture images of the wound at different time points (e.g., 0, 24, 48 hours).

-

Measure the rate of wound closure.

-

-

-

Transwell Invasion Assay:

-

Principle: Quantifies the ability of cells to invade through a basement membrane matrix.

-

Procedure:

-

Coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel.

-

Seed cells in serum-free medium in the upper chamber, with or without AZD6482.

-

Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface.

-

Count the number of invaded cells under a microscope.

-

-

Preclinical and In Vivo Data

Preclinical studies have demonstrated the anti-tumor activity of AZD6482, particularly in cancers with a dysfunctional PTEN gene. PTEN is a phosphatase that counteracts PI3K activity; its loss leads to hyperactivation of the PI3K/AKT pathway, making cancer cells particularly sensitive to PI3K inhibition. AZD6482 has been shown to selectively inhibit the in vivo growth of PTEN-deficient tumor xenografts, such as the HCC70 (breast cancer) and PC3 (prostate cancer) models. This provides a strong rationale for investigating AZD6482 in PTEN-null tumors.

While its development in oncology is primarily at the preclinical stage, AZD6482 has been investigated in clinical trials for other indications. It was initially developed as an anti-thrombotic agent due to the important role of PI3Kβ in platelet activation. A Phase I clinical trial in healthy volunteers was conducted to assess its safety and tolerability. More recently, its development has focused on ischemic stroke.

Conclusion

(Rac)-AZD6482 is a valuable research tool for dissecting the specific functions of the PI3Kβ isoform in cancer. Its high potency and selectivity provide a means to study the consequences of targeted PI3Kβ inhibition in various cancer models, both in vitro and in vivo. The quantitative data demonstrate its potent enzymatic inhibition and anti-proliferative effects, especially in cell lines with specific genetic backgrounds like PTEN loss. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize AZD6482 in their studies. As the understanding of the PI3K pathway's complexity in cancer continues to grow, isoform-specific inhibitors like AZD6482 will be indispensable for developing more precise and effective therapeutic strategies.

References

Understanding the Racemate Form of AZD6482: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, a key enzyme implicated in various cellular processes, including cell growth, proliferation, and platelet activation. This technical guide provides an in-depth exploration of the racemic form of AZD6482, detailing its composition, the differential activity of its constituent enantiomers, and the methodologies employed in its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.

Introduction to AZD6482 and its Racemic Precursor

AZD6482 is the pharmacologically active component of a racemic mixture. A racemate is a mixture containing equal amounts of left- and right-handed enantiomers of a chiral molecule. In the case of AZD6482, it is the (+)-enantiomer, also referred to as the S-form. The initial discovery and development efforts often involve the synthesis and evaluation of the racemic mixture before the resolution and characterization of individual enantiomers.

The therapeutic potential of AZD6482 lies in its selective inhibition of PI3Kβ, which is frequently overactivated in various cancers, particularly those with loss of the tumor suppressor PTEN.[1] Furthermore, PI3Kβ plays a crucial role in platelet activation and thrombosis, making it a target for anti-thrombotic therapies.[2][3]

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of AZD6482 have been extensively characterized. The following tables summarize the quantitative data on its inhibitory activity against various PI3K isoforms.

Table 1: In Vitro Inhibitory Activity of AZD6482 against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kβ | 10[4] | - |

| PI3Kδ | 80[4] | 8-fold |

| PI3Kα | 870 | 87-fold |

| PI3Kγ | 1090 | 109-fold |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

It is important to note that while one source mentions that the IC50 values of AZD6482 are "significantly lower than its (+)-enantiomer (S-form)," this is likely a typographical error as AZD6482 is the (+)-enantiomer. The intended meaning is that the other enantiomer (the (-)-enantiomer or R-form) possesses significantly lower inhibitory activity.

Signaling Pathways and Experimental Workflows

The mechanism of action of AZD6482 involves the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. In cancer cells with PTEN loss, this pathway is often constitutively active.

PI3K/AKT Signaling Pathway

Caption: PI3K/AKT signaling pathway and the inhibitory action of AZD6482.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro inhibitory activity of AZD6482.

Caption: Workflow for determining the IC50 of AZD6482 against PI3K isoforms.

Experimental Protocols

PI3K Enzyme Inhibition Assay (AlphaScreen™)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.

-

Materials:

-

Recombinant human PI3K isoforms (PI3Kα, β, γ, δ)

-

AZD6482

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate)

-

ATP (Adenosine triphosphate)

-

AlphaScreen™ GST Detection Kit

-

Biotinylated-PIP3

-

GST-tagged GRASP-1 PH domain

-

384-well microplates

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

-

-

Procedure:

-

Prepare serial dilutions of AZD6482 in DMSO.

-

Add the diluted AZD6482 and the respective PI3K enzyme to the wells of a 384-well plate and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection mix containing AlphaScreen™ donor and acceptor beads, biotinylated-PIP3, and the GST-tagged PH domain.

-

Incubate the plate in the dark to allow for signal development.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

The signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each AZD6482 concentration and determine the IC50 value using a suitable curve-fitting model.

-

In Vivo Thrombosis Model (Folts Model)

This model is used to evaluate the antithrombotic efficacy of compounds in vivo.

-

Animal Model:

-

Canine or other suitable animal model.

-

-

Procedure:

-

Anesthetize the animal and expose a coronary or femoral artery.

-

Induce endothelial damage to a segment of the artery.

-

Place a constrictor around the damaged segment to create a stenosis, which induces cyclical blood flow reductions due to platelet-rich thrombus formation and embolization.

-

Monitor blood flow continuously.

-

Administer AZD6482 (or vehicle control) intravenously.

-

Observe the effect of the compound on the frequency and severity of the cyclical flow reductions.

-

The primary endpoint is the inhibition of thrombus formation, as indicated by the restoration and maintenance of stable blood flow.

-

Synthesis and Enantiomer Resolution

Detailed protocols for the synthesis of the racemic mixture and the subsequent resolution of the enantiomers are often proprietary and found in patent literature. The general approach involves the synthesis of the chiral molecule as a racemate, followed by separation using techniques such as chiral chromatography.

General Workflow for Synthesis and Resolution

Caption: General workflow for the synthesis of the racemate and resolution of enantiomers.

Conclusion

The development of AZD6482 as a selective PI3Kβ inhibitor highlights the importance of understanding the pharmacology of individual enantiomers. While the racemic mixture provides the initial chemical entity, the isolation and characterization of the active enantiomer, AZD6482, has been crucial for its progression as a potential therapeutic agent. This guide has provided a comprehensive overview of the available technical information on the racemate form of AZD6482, including quantitative data, signaling pathways, and experimental methodologies, to support further research and development in this area.

References

- 1. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]

- 2. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for (Rac)-AZD6482 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

(Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in cellular signaling pathways regulating cell growth, proliferation, survival, and migration. These application notes provide detailed protocols for various in vitro assays to characterize the activity and cellular effects of (Rac)-AZD6482.

(Rac)-AZD6482 acts as an ATP-competitive inhibitor of PI3Kβ.[1] Its inhibitory activity makes it a valuable tool for studying the role of PI3Kβ in normal physiology and in diseases such as cancer and thrombosis.[1] The protocols outlined below cover biochemical assays to determine enzymatic inhibition and cell-based assays to assess the compound's effects on cellular processes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of AZD6482 Against PI3K Isoforms

| Target | IC50 (nM) | Assay Type | Reference |

| PI3Kβ (p110β) | 0.69 | In vitro kinase assay | [2] |

| PI3Kβ | 10 | Cell-free assay | |

| PI3Kβ | 10 | ATP competitive PI3Kβ inhibitor assay | |

| PI3Kδ | 13.6 | In vitro kinase assay | |

| PI3Kγ | 47.8 | In vitro kinase assay | |

| PI3Kα | 136 | In vitro kinase assay | |

| PI3Kα | 80 nM - 1.09 µM | AlphaScreen based enzyme activity assay | |

| PI3Kγ | 80 nM - 1.09 µM | AlphaScreen based enzyme activity assay | |

| PI3Kδ | 80 nM - 1.09 µM | AlphaScreen based enzyme activity assay |

Table 2: Cellular Activity of AZD6482 in In Vitro Assays

| Assay | Cell Line/System | IC50/EC50 | Effect | Reference |

| Washed Platelet Aggregation | Human Platelets | 6 nM | Inhibition of platelet activation and aggregation | |

| Insulin-induced Glucose Uptake | Human Adipocytes | 4.4 µM | Inhibition of glucose uptake | |

| Cell Viability | U118 Glioblastoma Cells | 7.989 µM | Suppression of cell viability | |

| Cell Viability | U87 Glioblastoma Cells | 9.061 µM | Suppression of cell viability | |

| Cell Proliferation | PTEN-deficient Cancer Cell Lines | < 5 µM | Inhibition of cell proliferation in 35% of PTEN-mutant cell lines |

Signaling Pathway

The primary mechanism of action of AZD6482 is the inhibition of PI3Kβ. This kinase is a critical component of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases. Upon activation by upstream receptors, PI3Kβ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a wide range of substrates, leading to the regulation of cellular processes such as cell growth, proliferation, survival, and motility. By inhibiting PI3Kβ, AZD6482 blocks the production of PIP3, leading to the downregulation of AKT signaling and subsequent inhibition of these cellular functions.

Figure 1: PI3K/AKT signaling pathway and the inhibitory action of AZD6482.

Experimental Protocols

Biochemical Assay: PI3Kβ Kinase Activity (AlphaScreen)

This assay measures the ability of AZD6482 to inhibit the enzymatic activity of recombinant human PI3Kβ by quantifying the production of PIP3. The AlphaScreen assay is a bead-based, non-radioactive, homogeneous assay.

Figure 2: General workflow for a PI3Kβ AlphaScreen kinase assay.

-

Recombinant human PI3Kβ enzyme

-

PIP2 substrate

-

(Rac)-AZD6482

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

-

AlphaScreen GST Detection Kit (Donor and Acceptor beads)

-

Biotinylated PIP3 probe

-

GST-tagged Pleckstrin Homology (PH) domain

-

384-well microplates

-

AlphaScreen-compatible plate reader

-

Compound Preparation: Prepare a serial dilution of (Rac)-AZD6482 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction: a. In a 384-well plate, add the diluted (Rac)-AZD6482 or DMSO (vehicle control). b. Add the PI3Kβ enzyme and PIP2 substrate mixture to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: a. Stop the kinase reaction according to the manufacturer's instructions (e.g., by adding EDTA). b. Add the AlphaScreen detection mix containing biotinylated PIP3, GST-tagged PH domain, Streptavidin-Donor beads, and anti-GST Acceptor beads. c. Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead association.

-

Signal Measurement: Read the plate on an AlphaScreen-compatible reader (excitation at 680 nm, emission at 520-620 nm).

-

Data Analysis: The signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of AZD6482 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Cell Proliferation (CCK-8 Assay)

This assay determines the effect of AZD6482 on the proliferation of cancer cell lines by measuring the metabolic activity of viable cells.

Figure 3: General workflow for a cell-based assay such as a CCK-8 proliferation assay.

-

Cancer cell lines (e.g., PTEN-deficient lines like U87 or PC3)

-

Complete cell culture medium

-

(Rac)-AZD6482

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of AZD6482 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AZD6482 or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of AZD6482 and fitting to a dose-response curve.

Cell-Based Assay: Western Blot for p-AKT

This protocol is used to assess the inhibitory effect of AZD6482 on the PI3K/AKT pathway by measuring the phosphorylation of AKT at Ser473.

-

Cancer cell lines

-

(Rac)-AZD6482

-

Serum-free medium

-

Growth factor (e.g., IGF-1 or EGF) for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for several hours or overnight. Pre-treat the cells with various concentrations of AZD6482 for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the p-AKT levels as a ratio to total AKT and/or the loading control.

Cell-Based Assay: Apoptosis (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by AZD6482 by detecting the externalization of phosphatidylserine (a marker of early apoptosis) and membrane integrity.

-

Cancer cell lines

-

(Rac)-AZD6482

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of AZD6482 for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex and incubate for 15-20 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

References

Application Notes and Protocols for (Rac)-AZD 6482 Cell-Based Assays

Introduction

(Rac)-AZD 6482 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase β (PI3Kβ) isoform.[1] The PI3K signaling pathway is frequently hyperactivated in various human cancers, often due to the loss of the tumor suppressor PTEN, making it a critical target for therapeutic intervention.[2] AZD 6482 has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic effects in preclinical cancer models, particularly in PTEN-deficient tumors.[2][3] It has also been investigated for its antithrombotic activity due to the important role of PI3Kβ in platelet aggregation.[4]